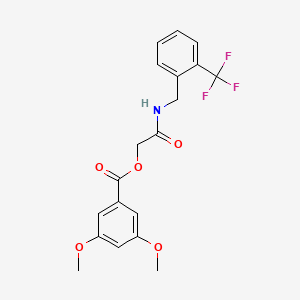

2-Oxo-2-((2-(trifluoromethyl)benzyl)amino)ethyl 3,5-dimethoxybenzoate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

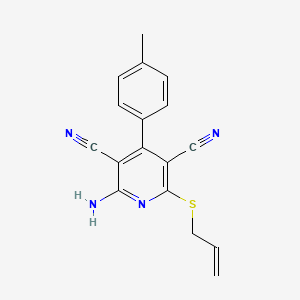

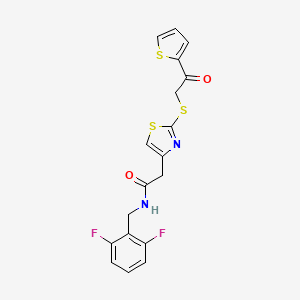

The compound “2-Oxo-2-((2-(trifluoromethyl)benzyl)amino)ethyl 3,5-dimethoxybenzoate” is an organic compound containing a trifluoromethyl group, a benzyl group, an amino group, and a benzoate ester group . The trifluoromethyl group is often used in pharmaceuticals and agrochemicals due to its ability to modify the chemical and physical properties of organic compounds .

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Unfortunately, without more specific information or a detailed study, it’s difficult to provide an accurate analysis of its molecular structure .Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the reagents and conditions used. The trifluoromethyl group, the amino group, and the benzoate ester group could potentially participate in various reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. These properties could include its solubility, melting point, boiling point, and reactivity .Aplicaciones Científicas De Investigación

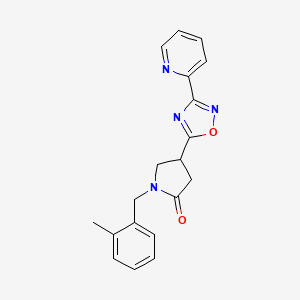

Synthesis and Complexing Ability

One area of research focuses on the synthesis and complexing ability of related compounds. For instance, the study by Kudyakova et al. (2009) delves into the condensation of ethyl 2-ethoxymethylidene-3-oxo-3-polyfluoroalkylpropionates with 2-aminobenzoic acid, yielding compounds that serve as new O,N,O-tridentate ligands capable of forming nickel(ii) and copper(ii) complexes. This highlights the compound's relevance in coordination chemistry and potential applications in catalysis and material science Kudyakova et al., 2009.

Fluorescent Properties for Bioimaging

Another significant application is in bioimaging, where derivatives of similar structures exhibit fluorescent properties. Stadlbauer et al. (2006) synthesized 2-amino substituted 6,7-dimethoxy-4-trifluoromethyl-quinolines, which, after amination with 4-aminobenzoate, produced highly fluorescent molecules. These molecules, due to their fluorescent properties, are suitable for linking to biomolecules and biopolymers, making them valuable tools in biological imaging and diagnostics Stadlbauer et al., 2006.

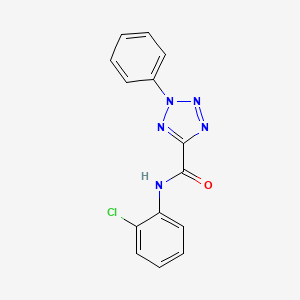

Potential in Alzheimer's Disease Research

Furthermore, compounds with similar functional groups have been explored for their potential in Alzheimer's disease research. Cui et al. (2012) synthesized and evaluated two radiofluoro-pegylated phenylbenzoxazole derivatives as probes for imaging cerebral β-amyloid plaques in living brain tissue by PET, demonstrating their utility in the early detection and study of Alzheimer's disease Cui et al., 2012.

Heterocyclic Compound Synthesis

Additionally, the synthesis of diverse trifluoromethyl heterocycles from single precursors, as investigated by Honey et al. (2012), showcases the versatility of compounds with similar structures in organic synthesis. These compounds are used to create a variety of trifluoromethyl-oxazoles, -thiazoles, -imidazoles, and other heterocycles, underscoring their importance in the development of new pharmaceuticals and agrochemicals Honey et al., 2012.

Mecanismo De Acción

Direcciones Futuras

Propiedades

IUPAC Name |

[2-oxo-2-[[2-(trifluoromethyl)phenyl]methylamino]ethyl] 3,5-dimethoxybenzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18F3NO5/c1-26-14-7-13(8-15(9-14)27-2)18(25)28-11-17(24)23-10-12-5-3-4-6-16(12)19(20,21)22/h3-9H,10-11H2,1-2H3,(H,23,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WEVSEHCXXVDMMJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1)C(=O)OCC(=O)NCC2=CC=CC=C2C(F)(F)F)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18F3NO5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

397.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[1-(Difluoromethyl)cyclopropyl]methanamine](/img/structure/B2609476.png)

![N-(3,5-dimethylphenyl)-2-((3-(4-fluorophenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2609480.png)

![Ethyl 2-(4-formyl-1'-methyl-1H,1'H-[3,4'-bipyrazol]-1-yl)acetate](/img/structure/B2609483.png)

![7-Bromo-3-methyl-3H-imidazo[4,5-c]pyridine](/img/structure/B2609485.png)

![(E)-3-[2-[1-[(2-Methylpropan-2-yl)oxycarbonyl]azetidin-3-yl]phenyl]prop-2-enoic acid](/img/structure/B2609489.png)

![Ethyl 6-chloro-3,4-dimethylthieno[2,3-b]pyridine-2-carboxylate](/img/structure/B2609492.png)

![1-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-1,2,3,6-tetrahydropyridin-4-yl)cyclobutane-1-carboxylic acid](/img/structure/B2609496.png)